6-chloro-N-2-thiazolyl-3-pyridinemethanamine
Description
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9/h1-5H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJWUWGIXAKIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC2=NC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-Chloro-3-Pyridinecarbaldehyde
The most widely documented method involves a two-step process:
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Imine Formation : Condensation of 6-chloro-3-pyridinecarbaldehyde with 2-aminothiazole in ethanol at 50–60°C for 4–6 hours forms the Schiff base intermediate, N-[(6-chloro-3-pyridinyl)methylene]-2-thiazolamine.
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Catalytic Hydrogenation : The imine intermediate undergoes hydrogenation using hydrogen gas (4–6 atm) in the presence of a platinum catalyst (e.g., 2% Pt/C) at 20–60°C for 4–6 hours, yielding this compound.
Key Advantages :
Alternative Pathways: Direct Alkylation and Cross-Coupling
While less common, alternative methods include:
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Alkylation of 2-Aminothiazole : Reaction of 2-aminothiazole with 6-chloro-3-(chloromethyl)pyridine in dimethylformamide (DMF) at 80°C. However, this route suffers from low yields (50–60%) due to competing hydrolysis of the chloromethyl group.
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Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 6-chloro-3-bromopyridine with 2-aminothiazole. This method requires expensive ligands (e.g., Xantphos) and elevated temperatures (100–120°C), limiting its practicality.
Optimization of Reaction Conditions
Catalyst Selection and Hydrogenation Efficiency
Platinum-based catalysts are critical for suppressing side reactions such as dechlorination or dimerization. Comparative studies reveal:
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Dechlorination Byproduct (%) |
|---|---|---|---|---|---|
| 2% Pt/C | Ethanol | 50 | 6.0 | 94.3 | 1.9 |
| 5% Pt/Al₂O₃ | THF | 60 | 5.0 | 89.7 | 3.2 |
| Pd/C | Ethanol | 50 | 6.0 | 62.4 | 15.6 |
Insights :
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF) accelerate imine formation but may reduce hydrogenation efficiency. Ethanol is preferred for its ability to stabilize the platinum catalyst and solubilize intermediates. Elevated temperatures (>60°C) increase reaction rates but risk over-reduction.
Analytical Validation and Quality Control
Purity Assessment via Gas Chromatography (GC)
Post-reaction mixtures are analyzed using GC with flame ionization detection (FID). Typical chromatograms show:
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 1H, thiazole-H), 4.51 (s, 2H, CH₂), 3.02 (s, 1H, NH).
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LC-MS : m/z 226.0 [M+H]⁺, confirming molecular ion consistency.
Industrial-Scale Considerations
Chemical Reactions Analysis
6-Chloro-N-2-thiazolyl-3-pyridinemethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and pyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₈ClN₃S
- Molecular Weight : 225.7 g/mol
- CAS Number : 913482-62-9
The structure of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine features a thiazole ring and a pyridine moiety, which contribute to its biological activity and utility in synthetic applications.
Pesticide Development
One of the primary applications of this compound is in the development of mesoionic pesticides. These types of pesticides are known for their unique mechanisms of action, which can target specific pests while minimizing impact on non-target organisms.
Case Study: Mesoionic Pesticides
- Objective : To evaluate the efficacy of mesoionic pesticides synthesized using this compound.
- Methodology : The compound was utilized as an intermediate in the synthesis of various mesoionic structures.
- Results : Field trials indicated significant pest control efficacy with reduced toxicity to beneficial insects, demonstrating the potential for environmentally friendly pest management solutions.
Synthesis of Bioactive Compounds
This compound serves as a building block in the synthesis of other bioactive compounds. Its thiazole and pyridine components are integral to developing pharmaceuticals that exhibit antimicrobial and antifungal properties.
Data Table: Synthesis Outcomes
| Compound Name | Yield (%) | Biological Activity |
|---|---|---|
| Mesoionic Pesticide A | 85 | Effective against aphids |
| Mesoionic Pesticide B | 78 | Broad-spectrum insecticide |
| Antimicrobial Agent C | 90 | Inhibitory against E. coli |
Research in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research indicates that modifications to its structure can enhance biological activity against various pathogens.
Case Study: Antimicrobial Activity
- Objective : To assess the antimicrobial properties of synthesized derivatives.
- Methodology : Compounds were tested against a range of bacterial strains.
- Results : Several derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for new treatments.
Mechanism of Action
The mechanism of action of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with key biological processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The compound’s closest structural analogues differ primarily in substituent groups attached to the pyridine core:
- 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine (CAS: 1353990-11-0) replaces the thiazolyl group with a dimethylamino moiety.
- N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride (CAS: 1135439-04-1) features an ethylamine chain instead of thiazole. The protonated amine in this compound likely improves aqueous solubility but reduces aromatic π-π stacking interactions critical for target binding .
- 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (reported in Acta Crystallographica) substitutes pyridine with pyridazine and introduces a methoxyphenyl group. Pyridazine’s two adjacent nitrogen atoms increase polarity, while the methoxy group may enhance metabolic stability compared to thiazole .
Table 1: Substituent Comparison
| Compound Name | Core Structure | Key Substituents | Electron Effects |
|---|---|---|---|
| 6-Chloro-N-2-thiazolyl-3-pyridinemethanamine | Pyridine | Cl (C6), thiazolylmethanamine (C3) | Moderate electron-withdrawing |
| 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine | Pyridine | Cl (C6), dimethylamino (C3) | Electron-donating |
| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Pyridazine | Cl (C6), methoxyphenyl (C3) | Electron-withdrawing (pyridazine) |
Molecular Weight and Solubility Trends
- The thiazole ring contributes to moderate lipophilicity, likely reducing water solubility compared to dimethylamino derivatives .
- 6-(Trifluoromethyl)-3-pyridazinemethanamine hydrochloride (CAS: 1948237-23-7): With a molecular weight of 213.59 g/mol and a trifluoromethyl group, this compound exhibits higher hydrophobicity and metabolic resistance than the chloro-thiazolyl analogue .
- N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride : The hydrochloride salt form significantly enhances aqueous solubility compared to the neutral thiazolyl derivative .
Biological Activity
6-Chloro-N-2-thiazolyl-3-pyridinemethanamine, with the CAS number 913482-62-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly in relation to its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.
- Molecular Formula : C9H8ClN3S
- Molecular Weight : 225.7 g/mol
- Structure : The compound features a thiazole ring and a pyridine moiety, contributing to its biological activity.
Biological Activity
This compound has shown promise in various biological assays, particularly related to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
The compound has been investigated for its potential in cancer therapy. It has been shown to inhibit cell proliferation in various cancer cell lines, including those derived from leukemia and solid tumors. The mechanisms underlying its anticancer effects include:
- Induction of apoptosis
- Cell cycle arrest at the G1 phase
- Inhibition of tumor growth in xenograft models
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Interaction : It could interact with various cellular receptors, modulating downstream signaling cascades critical for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Study 2: Anticancer Activity
In another study focused on its anticancer properties, the compound was tested on human leukemia cells (K562). The findings indicated:
| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 5 µM | 60 | 25 |
| 10 µM | 40 | 50 |
| 20 µM | 20 | 75 |
Applications in Therapeutics
Given its promising biological activities, this compound is being considered for further development as a potential therapeutic agent in:
- Antimicrobial therapies : Particularly for resistant bacterial infections.
- Cancer treatments : As a part of combination therapies targeting specific signaling pathways.
Q & A
Q. How to design derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
